molecular formula C7H7N3O4 B1217913 2,6-Dinitro-4-methylaniline CAS No. 6393-42-6

2,6-Dinitro-4-methylaniline

Cat. No. B1217913
CAS RN: 6393-42-6
M. Wt: 197.15 g/mol
InChI Key: MOOOPNRPJGZXPE-UHFFFAOYSA-N
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Patent
US06251903B1

Procedure details

The procedure of Gillespie et al., J. Org. Chem. 25:942 (1960) was adopted as follows. A dark black solution of 4-methyl-2,6-dinitroaniline (0.100 g, 0.561 mmol, Aldrich, used as received) in 6.66% aq. (NH4)2S (3.3 mL, prepared from 20% aq.(NH4)2S solution supplied by Aldrich) and ethanol (3.5 mL) was refluxed for 45 min. It was then cooled to 28° C. and the solvents were removed as much as possible under vacuum (inside the hood to avoid the stench of ammonium sulfide). The slurry so obtained was diluted with water (10 mL) and the -resulting red solid was filtered and dried under vacuum to obtain 0.072 g (85%) solid as a red powder, which was used as such for the next reaction. 1H NMR (acetone-dip: 2.205 (s, 3H), 6.342 for s, 2H), 6.622 (s, 1H), 7.571 (s, 1H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S
Quantity
3.3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:5]([NH2:6])=[C:4]([N+:12]([O-])=O)[CH:3]=1.[CH2:15](O)C>O>[CH3:15][NH:6][C:5]1[C:7]([N+:9]([O-:11])=[O:10])=[CH:8][CH:2]=[CH:3][C:4]=1[NH2:12]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
CC1=CC(=C(N)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)O
Name
(NH4)2S
Quantity
3.3 mL
Type
solvent
Smiles
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed as much as possible under vacuum (inside the hood
CUSTOM
Type
CUSTOM
Details
The slurry so obtained
FILTRATION
Type
FILTRATION
Details
the -resulting red solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C=CC=C1[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 0.072 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.